1,4-Dioxoisoquinoline-3-carboxylic acid
Description
1,4-Dioxoisoquinoline-3-carboxylic acid (synonyms: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, 1,4-Dihydro-4-oxo-quinoline-3-carboxylic acid) is a heterocyclic compound featuring a quinoline core substituted with a carboxylic acid group at position 3 and a ketone group at position 4 . This structure confers unique reactivity, enabling applications in medicinal chemistry, particularly as a precursor for antibacterial agents and kinase inhibitors. Its synthesis typically involves cyclization reactions of substituted anilines with diketene derivatives or via Gould-Jacobs reactions under acidic conditions .
The compound’s physicochemical properties include a molecular weight of 189.17 g/mol (C₁₀H₇NO₃), a melting point of ~270–272°C, and moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) . Its reactivity is dominated by the electron-deficient quinoline ring and the carboxylic acid group, which participate in nucleophilic substitutions, esterifications, and metal coordination .
Properties
Molecular Formula |
C10H5NO4 |
|---|---|
Molecular Weight |
203.15 g/mol |
IUPAC Name |
1,4-dioxoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5NO4/c12-8-5-3-1-2-4-6(5)9(13)11-7(8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
AXFCGSMNWWKEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxoisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of isoquinoline derivatives. For instance, isoquinoline can be oxidized using alkaline potassium permanganate to yield pyridine-3,4-dicarboxylic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, leading to the formation of dihydroisoquinoline derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Acid chlorides, alcohols, and amines are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives, such as pyridine-3,4-dicarboxylic acid and its anhydrides .
Scientific Research Applications
1,4-Dioxoisoquinoline-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,4-dioxoisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing substrate access . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and pharmacological implications between 1,4-dioxoisoquinoline-3-carboxylic acid and its analogs:
Pharmacological Activity
- Antibacterial Activity: Derivatives with electron-withdrawing groups (e.g., fluoro, piperazinyl) at C6/C7 exhibit enhanced activity against Gram-negative bacteria. For example, 1-ethyl-6-fluoro-4-oxo-7-piperazinyl-quinoline-3-carboxylic acid (Compound 34) shows 4–8x greater potency than oxolinic acid .
- Anticancer Potential: The p-tolyl-substituted cinnoline analog demonstrates strong topoisomerase II inhibition, attributed to its planar aromatic system and hydrophobic interactions .
- Lipophilicity and Bioavailability : Methoxy or isopropoxy substituents (e.g., C6-OCH(CH₃)₂) increase logP values, improving blood-brain barrier penetration for CNS-targeted drugs .
Stability and Reactivity
- Oxidative Stability: The 1,4-dioxo moiety in isoquinoline derivatives is prone to reduction under physiological conditions, limiting in vivo half-lives compared to saturated analogs (e.g., tetrahydroisoquinolines) .
- Carboxylic Acid Reactivity: Esterification or amidation of the C3-COOH group is a common strategy to enhance bioavailability, as seen in prodrugs like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate .
Key Research Findings
- Structure-Activity Relationships (SAR): Substitution at C6/C7 with bulky groups (e.g., piperazinyl) enhances DNA gyrase binding in quinolones . Methoxy groups at C1 or C8 improve metabolic stability by blocking cytochrome P450 oxidation .
- Clinical Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
